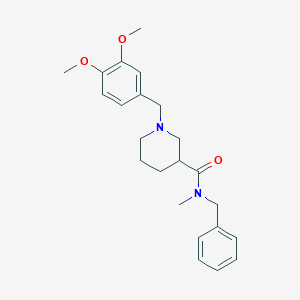
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BDMP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in research applications due to its unique structure and properties.
科学研究应用
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied extensively for its potential use in research applications. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes such as cell survival, neuroprotection, and neurotransmitter release. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves its interaction with the sigma-1 receptor. It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which results in an increase in the activity of the receptor. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in research applications, which makes it a well-characterized compound. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide is that it exhibits low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide. One of the potential future directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential future direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor modulators based on the structure of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide.
合成方法
The synthesis method of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with N-benzyl-N-methylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified using column chromatography to obtain N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide in high yield and purity.
属性
分子式 |
C23H30N2O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
InChI 键 |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
